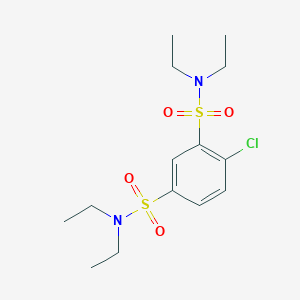
4-chloro-N,N,N',N'-tetraethyl-1,3-benzenedisulfonamide
Descripción general
Descripción
4-chloro-N,N,N',N'-tetraethyl-1,3-benzenedisulfonamide, also known as CES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N,N',N'-tetraethyl-1,3-benzenedisulfonamide involves the binding of the sulfonamide group to the zinc ion in the active site of carbonic anhydrase II. This binding prevents the binding of water molecules, which are required for the catalytic activity of the enzyme. As a result, the conversion of carbon dioxide and water to bicarbonate and protons is inhibited.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase II activity, the reduction of intraocular pressure, and the regulation of acid-base balance. Inhibition of carbonic anhydrase II activity has been found to reduce the production of aqueous humor in the eye, leading to a reduction in intraocular pressure. This effect has been utilized in the treatment of glaucoma. This compound has also been found to have an effect on the regulation of acid-base balance, which is important for the maintenance of physiological homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N,N,N',N'-tetraethyl-1,3-benzenedisulfonamide has several advantages for lab experiments, including its high potency as a carbonic anhydrase II inhibitor and its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its potential for off-target effects due to its inhibition of other carbonic anhydrase enzymes and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 4-chloro-N,N,N',N'-tetraethyl-1,3-benzenedisulfonamide in scientific research. One potential area of research is the development of more selective carbonic anhydrase II inhibitors that do not inhibit other carbonic anhydrase enzymes. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders, such as epilepsy and migraine, which are thought to involve dysregulation of carbonic anhydrase activity. Furthermore, the development of new synthetic methods for the production of this compound could lead to improved yields and cost-effectiveness.
Aplicaciones Científicas De Investigación
4-chloro-N,N,N',N'-tetraethyl-1,3-benzenedisulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. This compound has been found to be a potent inhibitor of carbonic anhydrase II, which is found in many tissues including the kidneys, lungs, and brain. This inhibition has been found to have various applications in scientific research, including the study of acid-base balance, the regulation of fluid and electrolyte balance, and the treatment of glaucoma.
Propiedades
IUPAC Name |
4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O4S2/c1-5-16(6-2)22(18,19)12-9-10-13(15)14(11-12)23(20,21)17(7-3)8-4/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHDZVMBCMNIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3550641.png)

![1-(2,4-dimethylphenyl)-4-[4-(4-fluorophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3550644.png)
![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550660.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3550666.png)
![2,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3550673.png)

![6-bromo-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3550695.png)
![N-(diphenylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3550696.png)
![N-{[5-({2-[(3-bromo-4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3550705.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B3550710.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3550728.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3550733.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3550739.png)